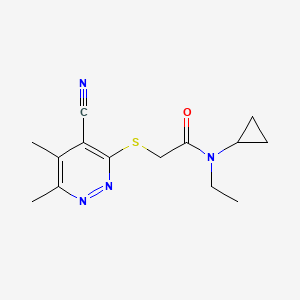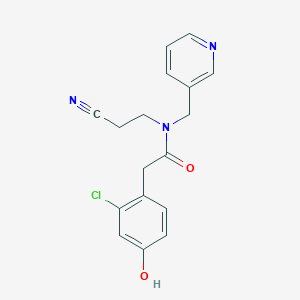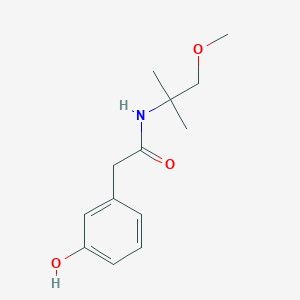![molecular formula C19H22N2O3 B7647776 N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide, commonly known as DEET, is a widely used insect repellent. The chemical compound was first synthesized in 1953 by the U.S. Army and has since become a popular choice for insect protection. DEET is known for its effectiveness against a variety of insects, including mosquitoes, ticks, and fleas. In
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties. It is commonly used in insect repellent formulations and has been shown to be effective against a variety of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. DEET has also been studied for its potential use in agriculture as a pesticide.
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect its host. DEET may also interfere with the insect's ability to locate its host through olfactory cues.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that DEET may have neurotoxic effects in animals. DEET has also been shown to have some repellent activity against ticks, but its effectiveness against ticks is generally lower than its effectiveness against mosquitoes.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a useful tool for studying insect behavior and ecology. However, the use of DEET in laboratory experiments may be limited by its potential toxicity to animals and the need for proper safety precautions when handling the chemical.
Orientations Futures
Future research on DEET may focus on developing new formulations that are more effective against a wider range of insects, including those that are resistant to DEET. Additionally, research may focus on developing new insect repellents that are safer and more environmentally friendly than DEET. Finally, research may focus on understanding the mechanism of action of DEET in more detail to improve its effectiveness and safety.
Méthodes De Synthèse
DEET can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-diethylaminoethanol and then with phenylacetyl chloride. The final product is a white crystalline solid with a melting point of 81-83°C.
Propriétés
IUPAC Name |
N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-21(4-2)19(24)17(14-9-6-5-7-10-14)20-18(23)15-11-8-12-16(22)13-15/h5-13,17,22H,3-4H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEQNUIYKASEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)


![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)

![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
